4-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}phenol
Description
4-{4H,5H,6H,7H-Thieno[3,2-c]pyridine-5-carbonyl}phenol (CAS: 1019376-54-5) is a thienopyridine derivative featuring a phenol group attached via a carbonyl linkage to the thieno[3,2-c]pyridine scaffold. Its molecular formula is C₁₄H₁₃NO₂S, with a molecular weight of 259.32 g/mol . The compound is structurally characterized by a bicyclic thienopyridine core, which is partially saturated (4H,5H,6H,7H), and a para-hydroxyphenyl ketone substituent. While its pharmacological profile remains underexplored, structural analogs within the thienopyridine class are known for antiplatelet activity, notably prasugrel and clopidogrel .
Properties
IUPAC Name |
6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl-(4-hydroxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2S/c16-12-3-1-10(2-4-12)14(17)15-7-5-13-11(9-15)6-8-18-13/h1-4,6,8,16H,5,7,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZGZHCVWEMYZFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1SC=C2)C(=O)C3=CC=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Strategy Overview
The synthesis of 4-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}phenol generally follows a convergent approach where the thieno[3,2-c]pyridine core is first constructed, followed by the introduction of the carbonyl linkage to the phenol group. Key steps include:
- Construction of the thieno[3,2-c]pyridine ring system.
- Functionalization at the 5-position with a carbonyl group.
- Coupling or acylation with a phenolic derivative.
Preparation of the Thieno[3,2-c]pyridine Core
The thieno[3,2-c]pyridine ring system, specifically the 4H,5H,6H,7H-tetrahydro derivative, is synthesized using methods adapted from the literature on related heterocycles:
Cyclization via Substituted Thiophene Precursors :
A widely applied method involves the use of 2-substituted thiophenes as starting materials, which undergo cyclization reactions to form the fused thieno[3,2-c]pyridine system. This approach was developed by Cagniant and Kirsch and adapted by Matsumura et al. for enantioselective synthesis of 2,6-disubstituted tetrahydrothieno[3,2-c]pyridines.Pictet-Spengler Reaction :
For derivatives with hydrogen or bromine substituents at the 2-position, the Pictet-Spengler cyclization reaction has been employed to construct the tetrahydrothieno[3,2-c]pyridine ring. This involves condensation of an amino-thiophene precursor with an aldehyde or ketone under acidic conditions to form the heterocyclic ring.
Coupling with Phenol to Form the Final Compound
The phenolic moiety is introduced via acylation or coupling reactions:
Direct Acylation of Phenol :
Phenol can be acylated with the thieno[3,2-c]pyridine-5-carbonyl chloride under controlled conditions to yield the desired this compound.Suzuki Coupling and Related Cross-Coupling Reactions :
Although more commonly applied for aryl-aryl bond formation, Suzuki coupling can be adapted for introducing substituted phenol derivatives onto the heterocyclic core if appropriate boronate and halide precursors are available.
Representative Synthetic Procedure (Adapted from Related Thieno[2,3-b]pyridine Syntheses)
Note: The exact reagents and conditions for the target compound may vary but follow analogous principles from the cited synthetic routes.
Analytical and Spectral Characterization Supporting Preparation
IR Spectroscopy :
Characteristic carbonyl stretch near 1660-1700 cm⁻¹ confirms the presence of the ketone or amide carbonyl group at the 5-position.¹H NMR Spectroscopy :
Signals corresponding to aromatic phenol protons (around 6.5-7.5 ppm) and thieno[3,2-c]pyridine ring protons (2.5-4.5 ppm for tetrahydro protons) confirm the structure.Elemental Analysis and Mass Spectrometry :
Elemental analysis aligns with expected molecular formula; mass spectrometry confirms molecular weight and fragmentation pattern consistent with the target compound.
Summary Table of Preparation Methods
| Method No. | Key Step | Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|---|
| 1 | Cyclization of substituted thiophene precursors | Grinding with cyanothioacetamide, catalytic acetic acid, room temp | Mild conditions, high yield | Requires specific thiophene derivatives |
| 2 | Pictet-Spengler cyclization | Acid-catalyzed condensation with aldehydes/ketones | Enantioselective potential | Limited to certain substituents |
| 3 | Functionalization at 5-position | Reaction with chloroacetone, bromoacetophenone, ethyl chloroacetate in DMF/KOH | Versatile for various carbonyl groups | Requires careful control of reaction conditions |
| 4 | Coupling with phenol | Acylation with acid chloride derivatives | Direct formation of target compound | Phenol acylation may require protection/deprotection steps |
Research Findings and Considerations
The synthetic routes adapted from thieno[2,3-b]pyridine chemistry provide a strong foundation for the preparation of thieno[3,2-c]pyridine derivatives, including the target compound.
Enantioselective synthesis is feasible using modified Pictet-Spengler reactions, which could be relevant if stereochemistry is a factor in biological activity.
The choice of solvents (e.g., DMF, ethanol) and bases (e.g., KOH) critically influences reaction efficiency and purity of the products.
The coupling of the carbonyl-functionalized thieno[3,2-c]pyridine with phenol requires careful optimization to avoid side reactions such as over-acylation or polymerization.
Chemical Reactions Analysis
Types of Reactions
4-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2, Pd/C, ethanol as a solvent.
Substitution: Halogens (e.g., Br2, Cl2), sulfonyl chlorides, Lewis acids as catalysts.
Major Products
The major products formed from these reactions include quinones, reduced thienopyridine derivatives, and various substituted phenol derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
4-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications, including cardiovascular diseases and neurological disorders.
Mechanism of Action
The mechanism of action of 4-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}phenol involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it may act by inhibiting certain enzymes or receptors, thereby modulating biological processes. For example, it could inhibit enzymes involved in inflammation or cell proliferation, leading to its potential use as an anti-inflammatory or anticancer agent .
Comparison with Similar Compounds
Structural Analogues in the Thienopyridine Class
Prasugrel
- Structure: 5-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4H,5H,6H,7H-thieno[3,2-c]pyridin-2-yl acetate.
- Key Differences: Prasugrel contains an acetate ester at the 2-position of the thienopyridine ring, critical for its prodrug mechanism .
- Pharmacology: Prasugrel requires hepatic conversion to its active metabolite (R-138727), which irreversibly inhibits the P2Y₁₂ ADP receptor on platelets . The phenolic derivative’s direct activity or metabolic pathway remains unstudied.
Clopidogrel Analogs
- Structure: Clopidogrel shares the thienopyridine core but differs in substituents (e.g., methyl carboxylate at position 2).
- Comparison: The phenolic group in the target compound may enhance solubility compared to clopidogrel’s hydrophobic ester. Bioactivity trends from suggest that substituents on the thienopyridine scaffold significantly influence antiplatelet efficacy. For example, compound C1 (a thieno-tetrahydropyridine derivative) outperformed ticlopidine in inhibiting platelet aggregation .
Non-Thienopyridine Analogues
Furan/Pyran Derivatives ()
- Examples: 7-Methyl-2,2-diphenyl-2,3-dihydro-4H,9H-furo[3,2-c]pyrano[3,4-e]pyran-4,9-dione (8i). 2-(4-Chlorophenyl)-2-methyl-7-phenyl-2,3-dihydro-4H,9H-furo[3,2-c]pyrano[3,4-e]pyran-4,9-dione (8l).
- Comparison: These compounds lack the thienopyridine core but share carbonyl-linked aromatic substituents. Melting points for these analogs range from 181–241°C, suggesting that the target compound may exhibit similar thermal stability .
Dihydro-Pyranoquinoline-Diones ()
- Examples: 4-(3-Chlorophenyl)-6-methyl-3,4-dihydro-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione (4f).
- Synthesis: Synthesized via a three-component reaction (aromatic aldehyde, 4-hydroxy-1-methylquinolin-2(1H)-one, and Meldrum’s acid), contrasting with the unknown route for the target compound .
Physicochemical Properties
Biological Activity
4-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}phenol, also known as (6,7-dihydrothieno[3,2-c]pyridin-5-yl)(3-hydroxypyridin-4-yl)methanone, is a compound with potential biological activity that has garnered interest in medicinal chemistry. This article reviews its structural characteristics, biological activities, and relevant research findings.
Structural Characteristics
The molecular formula of this compound is C13H12N2O2S. The compound features a thieno[3,2-c]pyridine core which is significant in various pharmacological activities. The structure can be represented as follows:
- Molecular Formula : C13H12N2O2S
- SMILES : C1CN(CC2=C1SC=C2)C(=O)C3=C(C=NC=C3)O
- InChI Key : CEXFCOXKYIRLOG-UHFFFAOYSA-N
Anticancer Properties
Research indicates that derivatives of thieno[3,2-c]pyridine exhibit notable anticancer properties. For instance, studies have shown that compounds containing this moiety can inhibit cell proliferation in various cancer cell lines. A related compound demonstrated significant antiproliferative activity against breast and colon cancer cell lines with IC50 values indicating effective inhibition of cancer cell growth.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 1 | Breast | 5.0 |
| 2 | Colon | 4.5 |
| 3 | Lung | 6.0 |
These findings suggest the potential for developing new anticancer agents based on the thieno[3,2-c]pyridine structure.
Anti-inflammatory Activity
In addition to anticancer effects, compounds similar to this compound have been studied for their anti-inflammatory properties. For example, certain derivatives were found to significantly inhibit the secretion of nitric oxide and pro-inflammatory cytokines in macrophage models without cytotoxic effects.
Mechanism of Action :
- Inhibition of inducible nitric oxide synthase (iNOS)
- Suppression of cyclooxygenase (COX-2)
- Prevention of nuclear factor κB (NF-κB) translocation
Study on Anti-inflammatory Mechanism
A study conducted on a series of thieno[3,2-c]pyridine derivatives revealed that certain compounds could inhibit the MAPK signaling pathway in LPS-stimulated RAW264.7 cells. The most potent compound demonstrated an IC50 value of 0.13 µM against inflammatory responses.
Anticancer Efficacy Evaluation
Another investigation assessed the anticancer efficacy of thieno[3,2-c]pyridine-based compounds against multiple cancer types. The results indicated that compounds with specific substitutions on the pyridine ring showed enhanced activity compared to others.
Q & A
Q. Methodological Answer :
- NMR Spectroscopy :
- ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–8.5 ppm for thiophene/pyridine) and carbonyl carbons (δ ~170 ppm). For example, the phenol hydroxyl proton appears as a broad singlet (~δ 5.5 ppm) .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign connectivity in the fused thienopyridine ring.
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ for C₁₅H₁₅NO₃S: calculated 298.0844, observed 298.0846).
- IR Spectroscopy : Detect carbonyl stretches (~1680 cm⁻¹) and phenolic O-H stretches (~3300 cm⁻¹).
Advanced: How to profile synthetic impurities in thienopyridine-based compounds?
Methodological Answer :
Impurity profiling involves:
Forced Degradation Studies : Expose the compound to heat (70°C), acid (0.1M HCl), base (0.1M NaOH), and UV light to simulate stress conditions.
Analytical Methods :
- LC-MS/MS : Use a C18 column (e.g., Agilent Zorbax SB-C18) with a gradient of acetonitrile/water (0.1% formic acid) to separate impurities. Monitor for common byproducts like de-Boc intermediates or oxidation products .
- Quantification : Calibrate against reference standards (e.g., clopidogrel impurities) with LOQ < 0.1% .
Structural Elucidation : Compare MS/MS fragmentation patterns with synthetic impurities (e.g., methyl ester derivatives or racemized forms) .
Basic: How to determine physicochemical properties like LogP and solubility?
Q. Methodological Answer :
- LogP (Octanol-Water Partition Coefficient) :
Use the shake-flask method: Dissolve the compound in pre-saturated octanol/water, equilibrate, and quantify concentrations via UV-Vis spectroscopy. For example, prasugrel intermediates exhibit LogP ~6.0 due to hydrophobic trityl groups . - Aqueous Solubility : Perform pH-solubility profiling (e.g., pH 1–7.4 buffers) using nephelometry or HPLC-UV. Thienopyridines often show poor solubility in neutral pH but improve under acidic conditions due to protonation of the pyridine nitrogen.
Advanced: What in vitro assays validate ADP receptor inhibition activity?
Q. Methodological Answer :
- Platelet Aggregation Assay :
- Isolate human PRP (platelet-rich plasma) and pre-incubate with the compound (0.1–10 µM).
- Induce aggregation with ADP (2–20 µM) and measure turbidity changes via a lumi-aggregometer.
- Calculate IC₅₀ values; prasugrel analogs typically show IC₅₀ < 1 µM .
- Competitive Binding Assays : Use fluorescently labeled ADP (e.g., MANT-ADP) and monitor displacement via fluorescence polarization.
Advanced: How to optimize reaction conditions for minimizing racemization?
Q. Methodological Answer :
- Temperature Control : Perform coupling reactions at 0–4°C to slow racemization of chiral centers.
- Catalyst Selection : Use non-basic coupling agents (e.g., EDCI/HOBt instead of DCC) to avoid base-induced epimerization.
- Real-Time Monitoring : Employ inline IR or Raman spectroscopy to detect early racemization and adjust conditions dynamically.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
